molecular formula C23H16N4O3 B417356 4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 337922-47-1

4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B417356
CAS No.: 337922-47-1
M. Wt: 396.4g/mol
InChI Key: WQYDPNUSTYWUQI-UHFFFAOYSA-N
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Description

4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazole ring fused with a pyrrole ring, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions. One common method involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetophenone derivatives under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

    Reduction: 4-(2-Aminophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its fused ring structure and the presence of both nitro and phenyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

337922-47-1

Molecular Formula

C23H16N4O3

Molecular Weight

396.4g/mol

IUPAC Name

4-(2-nitrophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H16N4O3/c28-23-21-19(20(24-25-21)15-9-3-1-4-10-15)22(26(23)16-11-5-2-6-12-16)17-13-7-8-14-18(17)27(29)30/h1-14,22H,(H,24,25)

InChI Key

WQYDPNUSTYWUQI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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